molecular formula C6H12ClNO4 B591925 (R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride CAS No. 187458-77-1

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

Cat. No. B591925
CAS RN: 187458-77-1
M. Wt: 197.615
InChI Key: QXMRXPZMEBBMNW-PGMHMLKASA-N
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Description

“®-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), a carboxylic acid group (-COOH), and a ketone group (=O). The “R” in its name indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the functional groups mentioned above. This could involve reactions such as nucleophilic substitution for the introduction of the methoxy group, and the use of protecting groups might be necessary during the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a chiral center means that this compound can exist in two different forms, or enantiomers, that are mirror images of each other .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the carboxylic acid group could undergo reactions such as esterification, and the ketone group could be involved in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amino groups could make this compound soluble in water .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC) in Metabolomics

Hydrophilic interaction chromatography (HILIC) is an important method for the separation of polar, weakly acidic, or basic samples, including amino acids and their derivatives. HILIC complements reverse-phase liquid chromatography by expanding the number of detectable analytes and providing more comprehensive metabolite coverage. This method is especially useful in metabolomic studies for analyzing amino acids, lipids, nucleotides, and various natural compounds in biological systems such as microorganisms, plants, and human biological fluids and tissues (Tang et al., 2016).

Applications of Ninhydrin Reaction

The ninhydrin reaction, which forms Ruhemann's purple (RP) upon reacting with primary amino groups, is extensively used for the detection, isolation, and analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction is pivotal for studies in agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences, demonstrating the fundamental role of amino acid analysis in scientific research (Friedman, 2004).

Impact of Reactive Species on Amino Acids

Reactive species (RS), including oxygen, nitrogen, and halogens, significantly impact various amino acids, leading to modifications that can affect their ability to form part of proteins or peptides, potentially losing function. This review provides a comprehensive examination of how RS react with amino acids, forming hydroxylated, nitrated, or halogenated derivatives, and discusses the biological relevance of these reactions in proteins and pathologies associated with chronic diseases (Curieses Andrés et al., 2022).

Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy

Photodynamic therapy (PDT) effectiveness can be influenced by the limited uptake of topically applied 5-aminolaevulinic acid (ALA) or its methyl ester (MAL), and suboptimal production of protoporphyrin IX (PpIX). This review focuses on pretreatment strategies to improve the clinical outcome of ALA/MAL PDT, including the use of keratolytics and penetration enhancers, which may also be relevant for enhancing the delivery and efficacy of compounds like "(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride" in therapeutic contexts (Gerritsen et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

The future research directions involving this compound could include further studies to understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential applications in fields like medicine or materials science .

properties

IUPAC Name

(4R)-4-amino-5-methoxy-5-oxopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMRXPZMEBBMNW-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

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